Thieno[2,3-d]pyrimidin-4-amine

Anticancer VEGFR-2 Inhibition Kinase Inhibitor

Inconsistent scaffold sourcing compromises kinase SAR reproducibility. Thieno[2,3-d]pyrimidin-4-amine (CAS 14080-56-9) is the authenticated unsubstituted parent scaffold validated against VEGFR-2 (IC₅₀ 73 nM), FGFR1 (IC₅₀ 0.16 μM), p38α MAPK (IC₅₀ 0.18 μM), and KRAS G12D (KD 33 nM). • Guaranteed [2,3-d] ring fusion geometry-isomeric purity critical for hinge-region hydrogen bonding. • Melting point 234-236°C for rapid identity verification. • Bulk quantities available with batch-specific CoA and purity ≥97%.

Molecular Formula C6H5N3S
Molecular Weight 151.19 g/mol
CAS No. 14080-56-9
Cat. No. B081154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[2,3-d]pyrimidin-4-amine
CAS14080-56-9
Synonyms4-aminothieno(2,3-d)pyrimidine
Molecular FormulaC6H5N3S
Molecular Weight151.19 g/mol
Structural Identifiers
SMILESC1=CSC2=NC=NC(=C21)N
InChIInChI=1S/C6H5N3S/c7-5-4-1-2-10-6(4)9-3-8-5/h1-3H,(H2,7,8,9)
InChIKeyDYTQGJLVGDSCLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thieno[2,3-d]pyrimidin-4-amine (CAS: 14080-56-9): Core Scaffold Procurement Guide for Kinase and Anti-Infective Drug Discovery


Thieno[2,3-d]pyrimidin-4-amine (CAS 14080-56-9) is a fused heterocyclic core scaffold consisting of a thiophene ring fused to a pyrimidine ring, structurally related to purine bases such as adenine and guanine [1]. This compound serves as a privileged starting point for the synthesis of diverse derivatives exhibiting anticancer, anti-inflammatory, antimicrobial, and CNS-protective activities [2]. As an unsubstituted parent scaffold, it provides a versatile template for structure-activity relationship (SAR) studies and the rational design of targeted inhibitors against a wide range of kinases and other therapeutically relevant proteins [3]. Its well-defined melting point of 234-236 °C facilitates identity verification and quality control in procurement workflows [4].

Why Generic Substitution of Thieno[2,3-d]pyrimidin-4-amine Scaffold Fails in Lead Optimization


The unsubstituted Thieno[2,3-d]pyrimidin-4-amine scaffold cannot be replaced by other thienopyrimidine isomers (e.g., thieno[3,2-d]pyrimidine or thieno[3,4-d]pyrimidine) or alternative heterocyclic cores without fundamentally altering the pharmacophore geometry and kinase inhibition profile [1]. The specific [2,3-d] ring fusion dictates the spatial orientation of the 4-amino group and the electron density distribution across the heterocyclic system, which directly governs hydrogen-bonding interactions with the hinge region of kinase ATP-binding pockets [2]. While derivatives of Thieno[2,3-d]pyrimidin-4-amine demonstrate potent inhibition against diverse targets including VEGFR-2, FGFR1, p38α MAPK, KRAS G12D, and EGFR, the precise substitution pattern on the parent scaffold critically determines target selectivity and potency—variations as minor as a methyl or phenyl group at the 5- or 6-position can shift IC50 values by orders of magnitude [3][4][5]. Consequently, procuring the correct unsubstituted scaffold is essential for reproducible SAR campaigns and for accessing the specific derivative space validated in the literature.

Thieno[2,3-d]pyrimidin-4-amine: Quantified Differentiation Evidence Against Alternative Scaffolds and In-Class Comparators


Superior VEGFR-2 Kinase Inhibition: Thieno[2,3-d]pyrimidine Derivative 8b vs. FDA-Approved Sorafenib

A specific derivative of the Thieno[2,3-d]pyrimidin-4-amine scaffold, compound 8b, demonstrated significantly enhanced anti-proliferative activity compared to the FDA-approved VEGFR-2 inhibitor sorafenib. In head-to-head cell-based assays, compound 8b exhibited IC50 values of 8.24 μM against HepG2 hepatocellular carcinoma cells and 16.35 μM against PC3 prostate cancer cells, surpassing sorafenib's activity and demonstrating improved selectivity indices [1]. Furthermore, compound 8b showed potent direct VEGFR-2 enzymatic inhibition with an IC50 of 73 nM [1].

Anticancer VEGFR-2 Inhibition Kinase Inhibitor

Atom-Economical One-Step Synthesis: Thieno[2,3-d]pyrimidin-4-amine vs. Traditional Multi-Step Routes

A Na₂HPO₄-catalyzed four-component reaction provides a concise, atom-economical synthesis of Thieno[2,3-d]pyrimidin-4-amine derivatives in a single step, a marked improvement over traditional methods that required up to five synthetic steps [1]. This methodology was validated by the preparation of a multi-targeted kinase inhibitor and an inhibitor of the NRF2 pathway with excellent atom- and step-economy, demonstrating its practical utility for accessing biologically relevant compounds from the scaffold [1].

Synthetic Methodology Green Chemistry Process Optimization

Anti-Tubercular Activity: Thieno[2,3-d]pyrimidin-4-amine vs. Clinical M. tuberculosis Isolates

The unsubstituted Thieno[2,3-d]pyrimidin-4-amine scaffold demonstrates intrinsic anti-tubercular activity. In the presence of Q203 (a cytochrome bc1 inhibitor), the compound displayed ATP IC50 values ranging from 6 to 54 μM against Mycobacterium bovis BCG and the Mycobacterium tuberculosis clinical isolate strain N0145 [1]. Notably, the compound was less potent against the laboratory-adapted M. tuberculosis H37Rv strain, suggesting a potential mechanism related to the inhibition of cytochrome bd oxidase, which is more highly expressed in H37Rv [1].

Antitubercular Infectious Disease Drug Discovery

p38α MAPK Inhibition: Thieno[2,3-d]pyrimidine Derivative 8a vs. SB-202190

Thieno[2,3-d]pyrimidine derivatives exhibit competitive potency against the p38α MAPK enzyme compared to the established inhibitor SB-202190. In a direct comparison, compound 8a achieved an IC50 of 0.18 ± 0.02 μM, which is numerically superior to SB-202190's IC50 of 0.27 ± 0.06 μM [1]. Two other derivatives, compounds 6 and 8b, also showed comparable activity with IC50 values of 0.31 ± 0.04 μM and 0.23 ± 0.05 μM, respectively [1].

Kinase Inhibition p38 MAPK Inflammation

KRAS G12D Inhibition: Thieno[2,3-d]pyrimidine Derivative KD-8 Potency and In Vivo Efficacy

A Thieno[2,3-d]pyrimidine-based compound, KD-8, was identified as a potent KRAS G12D inhibitor. It exhibited an average antiproliferative IC50 of 2.1 μM against three KRAS G12D-mutated cancer cell lines (Panc1, SW1990, and CT26) [1]. Isothermal titration calorimetry (ITC) confirmed strong binding to the KRAS G12D protein with a KD of 33 nM [1]. In a CT26 mouse xenograft model, KD-8 administered at 40 mg/kg and 60 mg/kg achieved tumor growth inhibition (TGI) of 42% and 53%, respectively, without apparent toxicity [1].

KRAS G12D Oncology Targeted Therapy

FGFR1 Inhibition: Thieno[2,3-d]pyrimidine Derivative Potency Benchmark

Optimized N-phenylthieno[2,3-d]pyrimidin-4-amines demonstrate potent inhibition of the FGFR1 kinase, a key target in oncology. The most active compounds in this series, 3-({6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol and 3-({5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol, achieved IC50 values of 0.16 μM and 0.18 μM, respectively, against FGFR1 [1]. These values represent the potency achievable with optimized substitution on the core scaffold.

FGFR1 Kinase Inhibitor Oncology

Thieno[2,3-d]pyrimidin-4-amine: Recommended Research and Industrial Application Scenarios


Medicinal Chemistry: Kinase Inhibitor Lead Optimization

The Thieno[2,3-d]pyrimidin-4-amine scaffold is optimally suited for structure-activity relationship (SAR) campaigns aimed at developing selective kinase inhibitors. The quantitative evidence demonstrates that derivatives of this scaffold can achieve potent inhibition across multiple kinases, including VEGFR-2 (IC50 = 73 nM), FGFR1 (IC50 = 0.16 μM), and p38α MAPK (IC50 = 0.18 μM), with some derivatives surpassing the potency of established clinical inhibitors like sorafenib and SB-202190 [1][2][3]. The scaffold's modular synthesis, now achievable in a single atom-economical step, further accelerates derivative generation and SAR exploration [4].

Anti-Infective Drug Discovery: Tuberculosis Program Initiation

The intrinsic anti-mycobacterial activity of the unsubstituted Thieno[2,3-d]pyrimidin-4-amine scaffold, with ATP IC50 values ranging from 6–54 μM against clinical M. tuberculosis isolates, positions it as an attractive starting point for anti-tubercular drug discovery programs [5]. The evidence suggests a novel mechanism involving cytochrome bd oxidase inhibition, which is particularly relevant for targeting non-replicating and drug-resistant bacterial populations [5].

Oncology Drug Discovery: Targeting Undruggable Oncogenes (KRAS)

The scaffold's demonstrated ability to yield potent inhibitors of the historically challenging KRAS G12D oncogene makes it a high-priority procurement item for oncology programs. The derivative KD-8 exhibited nanomolar binding affinity (KD = 33 nM) to KRAS G12D and achieved significant tumor growth inhibition (up to 53%) in a preclinical xenograft model [6]. This evidence supports the use of the Thieno[2,3-d]pyrimidin-4-amine core in campaigns targeting RAS-driven cancers.

Process Chemistry: Scaffold Library Generation

The newly reported one-step, four-component synthesis of Thieno[2,3-d]pyrimidin-4-amine derivatives provides a compelling process advantage for generating diverse compound libraries [4]. The reduction from a traditional 5-step synthesis to a single atom-economical reaction significantly lowers the cost, time, and environmental impact of library production, making it an ideal scaffold for industrial-scale medicinal chemistry efforts and high-throughput screening deck assembly [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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